1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJASWKMPHQWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-phenoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea is . The compound features a chlorophenyl group and a phenoxypyrimidine moiety, which contribute to its biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of urea compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various urea derivatives on cancer cell lines. The results demonstrated that this compound exhibited selective toxicity against specific cancer types, suggesting its potential as a lead compound for developing new anticancer agents .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes that are crucial for tumor growth. For instance, it has been shown to interfere with the activity of certain kinases involved in cell proliferation pathways. This inhibition can lead to reduced tumor growth rates in preclinical models .
Agricultural Applications
Herbicidal Properties
this compound has also been explored for its herbicidal properties. Studies have demonstrated its effectiveness in controlling various weed species without harming crop plants. The compound acts by disrupting photosynthesis in target weeds, leading to their death while exhibiting low toxicity to desirable plants .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. Follow-up studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The trials revealed that application rates as low as 100 g/ha resulted in significant weed control without adversely affecting crop yield. This highlights the potential for integrating this compound into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
- Aryl Substituents: : Compounds like 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea (6f, m/z 272.0 ) and 1-(4-cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g, m/z 306.0 ) demonstrate that electron-withdrawing groups (e.g., Cl, CN) enhance molecular interactions. : Derivatives such as 1-(3-chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f, m/z 428.2 ) incorporate heterocyclic extensions (thiazole-piperazine), which increase molecular weight and complexity. The target compound’s pyrimidine ring may offer similar steric and electronic effects but with distinct solubility profiles.
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight is likely higher than simpler analogs like 6f (272.0 ) due to the pyrimidine substituent. Comparatively, compound 9f (428.2 ) has a higher mass owing to the thiazole-piperazine group. This suggests the pyrimidine ring in the target compound balances molecular bulk while retaining drug-like properties.
Impurity Profiles
- : Impurities such as 1-(3-chlorophenyl)piperazine (c, ) and 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane (h, ) highlight challenges in controlling byproducts during synthesis. The target compound’s synthesis may require stringent purification to avoid analogous impurities, particularly those involving incomplete urea formation or pyrimidine derivatization.
Crystallographic Considerations
- While crystallographic data for the target compound are absent, and emphasize the role of SHELX programs in structural refinement. If analyzed via SHELXL , the compound’s conformation (e.g., urea planarity, pyrimidine ring puckering) could be compared to analogs to infer bioactivity.
Biological Activity
1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, featuring a chlorophenyl group and a phenoxypyrimidinyl moiety, suggests potential biological activities that warrant detailed investigation. Understanding its biological activity can provide insights into its applications in medicinal chemistry and agriculture.
- Molecular Formula : C19H17ClN4O2
- Molecular Weight : 368.82 g/mol
- CAS Number : 1788843-09-3
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other pyrimidine derivatives. This inhibition can lead to reduced cellular levels of NADPH, destabilizing DHFR and consequently affecting cell growth and proliferation .
Inhibition Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. The results indicate that it may inhibit key metabolic enzymes, which could lead to altered cellular metabolism and growth inhibition in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)urea | Lacks phenoxy group | Moderate enzyme inhibition |
| 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)thiourea | Contains sulfur instead of oxygen | Altered reactivity and potential for different biological activity |
The presence of both chlorophenyl and phenoxypyrimidinyl groups in this compound may confer unique properties compared to its analogs, potentially enhancing its biological activity.
Case Studies
A notable study explored the synthesis and biological evaluation of various benzamide derivatives, including those structurally related to our compound of interest. These studies revealed that modifications in the substituents significantly impacted their biological efficacy against cancer cell lines .
Additionally, research focusing on the inhibition of RET kinase by related compounds demonstrated that structural modifications could lead to enhanced potency against specific cancer types . Such findings suggest that further exploration of this compound could yield valuable insights into its potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
